2-Phenylacrylonitrile
Overview
Description
. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a phenyl group attached to an acrylonitrile moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylacrylonitrile can be synthesized through several methods. One common method involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by dehydration to yield the desired product . Another method involves the reaction of benzyl chloride with sodium cyanide, followed by dehydrohalogenation .
Industrial Production Methods
Industrial production of atroponitrile typically involves the reaction of benzyl chloride with sodium cyanide under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzaldehyde and benzoic acid under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Phenylacetonitrile and phenylethylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
2-Phenylacrylonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of atroponitrile involves its interaction with various molecular targets and pathways. The nitrile group in atroponitrile can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways . Additionally, the phenyl group can interact with aromatic receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
2-Phenylacrylonitrile is similar to other nitrile compounds such as acrylonitrile and benzonitrile. it is unique due to the presence of both a phenyl group and an acrylonitrile moiety, which imparts distinct chemical and physical properties .
List of Similar Compounds
Acrylonitrile: CH₂=CH-CN
Benzonitrile: C₆H₅-CN
Phenylacetonitrile: C₆H₅-CH₂-CN
This compound’s unique structure makes it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C9H7N |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C9H7N/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1H2 |
InChI Key |
RLFXJQPKMZNLMP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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